2-(2-Ethoxyethoxy)-5-bromopyridine

Beschreibung

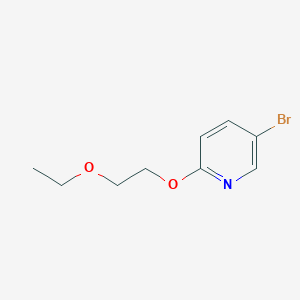

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-(2-ethoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-2-12-5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVGEMXJEOQTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625577 | |

| Record name | 5-Bromo-2-(2-ethoxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249442-19-0 | |

| Record name | 5-Bromo-2-(2-ethoxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Ethoxyethoxy)-5-bromopyridine (CAS No. 1249442-19-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Ethoxyethoxy)-5-bromopyridine, a key building block in modern medicinal chemistry. The document details its chemical and physical properties, outlines plausible synthetic routes with underlying mechanistic principles, and explores its applications in the synthesis of pharmacologically active agents. Emphasis is placed on providing actionable protocols and insights to facilitate its use in a laboratory setting, grounded in established chemical principles and supported by relevant literature.

Introduction: The Strategic Importance of 2-(2-Ethoxyethoxy)-5-bromopyridine

2-(2-Ethoxyethoxy)-5-bromopyridine (CAS No. 1249442-19-0) has emerged as a valuable heterocyclic intermediate for the synthesis of complex molecular architectures in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring substituted with a flexible ethoxyethoxy side chain and a reactive bromine atom, offers a unique combination of properties. The pyridine core is a common scaffold in numerous biologically active compounds, known to participate in hydrogen bonding and other key interactions with biological targets.[3][4] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1] The 2-(2-ethoxyethoxy) group can enhance solubility and modulate the pharmacokinetic profile of a molecule, making it a desirable feature in drug design.

This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical applications, to empower researchers in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1249442-19-0 | [5] |

| Molecular Formula | C₉H₁₂BrNO₂ | [5] |

| Molecular Weight | 246.10 g/mol | [5] |

| Appearance | White to yellow solid | [5] |

| Purity | Typically ≥95% | [5] |

| Storage | Sealed in a dry environment at room temperature | [5] |

| InChI Key | ZBVGEMXJEOQTAF-UHFFFAOYSA-N | [5] |

Safety and Handling

2-(2-Ethoxyethoxy)-5-bromopyridine is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[5]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/ eye protection/ face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.[5]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[5]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of 2-(2-Ethoxyethoxy)-5-bromopyridine: A Mechanistic Approach

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide or a suitable electrophile.[6][7] In the context of our target molecule, this would likely involve the reaction of the sodium salt of 2-ethoxyethanol with a suitable 5-bromo-2-halopyridine.

Diagram: Proposed Williamson Ether Synthesis

Sources

Part 1: Physicochemical Characterization and Structural Analysis

An In-Depth Technical Guide to 2-(2-Ethoxyethoxy)-5-bromopyridine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 2-(2-Ethoxyethoxy)-5-bromopyridine is a key heterocyclic building block in modern medicinal chemistry. Its unique bifunctional nature, combining a reactive bromopyridine core with a flexible, property-modulating ethoxyethoxy side chain, makes it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a detailed synthetic protocol, and explores its strategic application in drug discovery, particularly as a scaffold for developing novel therapeutic agents. The content is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their research and development pipelines.

2-(2-Ethoxyethoxy)-5-bromopyridine is a substituted pyridine derivative designed for utility in synthetic chemistry. The core of its functionality lies in its distinct structural components:

-

5-Bromopyridine Moiety: The bromine atom at the 5-position serves as a versatile synthetic handle. It is strategically positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile and precise introduction of diverse carbon and heteroatom substituents, enabling the systematic exploration of chemical space during lead optimization.[1]

-

2-(2-Ethoxyethoxy) Group: This ether-based side chain is not merely a passive substituent. Its inclusion is a deliberate design choice to modulate the physicochemical properties of the parent molecule and its downstream derivatives. The flexible chain and the presence of ether oxygens can enhance aqueous solubility, influence crystal packing, and improve pharmacokinetic profiles by acting as a hydrogen bond acceptor and modifying lipophilicity.

A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| Molecular Weight | 246.10 g/mol | [2][3] |

| Molecular Formula | C₉H₁₂BrNO₂ | [2][3] |

| CAS Number | 1249442-19-0 | [2][3] |

| SMILES | BrC1=CN=C(OCCOCC)C=C1 | [2] |

| Purity (Typical) | >95% | [3] |

| Storage | Sealed in dry, room temperature | [2][3] |

Part 2: Synthesis and Characterization Workflow

The synthesis of 2-(2-Ethoxyethoxy)-5-bromopyridine is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach offers high yields and operational simplicity.

Synthetic Workflow Diagram

The logical flow from starting materials to the final, purified product is illustrated below. This process involves the deprotonation of a hydroxypyridine followed by nucleophilic substitution.

Caption: Synthetic workflow for 2-(2-Ethoxyethoxy)-5-bromopyridine.

Detailed Experimental Protocol: Synthesis

Causality: This protocol utilizes sodium hydride, a strong, non-nucleophilic base, to ensure complete deprotonation of the less acidic hydroxypyridine, preventing side reactions. Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-2-hydroxypyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 0.5 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Self-Validation: Vigorous hydrogen gas evolution should be observed. The reaction is monitored until bubbling ceases, indicating complete formation of the sodium salt.

-

Nucleophilic Addition: While maintaining the temperature at 0 °C, add 1-bromo-2-ethoxyethane (1.2 eq) dropwise via syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification and Validation

Causality: Silica gel column chromatography is the standard method for purifying moderately polar organic compounds. The gradient elution allows for the separation of the desired product from non-polar impurities and highly polar baseline materials.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 40%). Self-Validation: Collect fractions and analyze by TLC to pool the pure product-containing fractions.

-

Final Product: Concentrate the pure fractions under reduced pressure to yield 2-(2-Ethoxyethoxy)-5-bromopyridine as a solid or oil.

-

Analytical Validation: Confirm the structure and purity of the final product using standard analytical techniques:

Part 3: Strategic Applications in Drug Discovery

The true value of 2-(2-Ethoxyethoxy)-5-bromopyridine is realized in its application as a versatile building block for constructing more complex drug candidates.

The Gateway to Molecular Diversity: Cross-Coupling Reactions

The C-Br bond at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to rapidly generate analogues by attaching various molecular fragments, a cornerstone of structure-activity relationship (SAR) studies.

Sources

2-(2-Ethoxyethoxy)-5-bromopyridine chemical properties

An In-depth Technical Guide to 2-(2-Ethoxyethoxy)-5-bromopyridine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties and applications of 2-(2-Ethoxyethoxy)-5-bromopyridine. We will delve into its physicochemical characteristics, explore robust synthetic methodologies, analyze its reactivity, and discuss its strategic importance as a versatile building block in modern pharmaceutical research.

Introduction: A Versatile Heterocyclic Building Block

2-(2-Ethoxyethoxy)-5-bromopyridine (CAS No. 1249442-19-0) is a substituted pyridine derivative that has emerged as a valuable intermediate in synthetic and medicinal chemistry.[1] Its structure uniquely combines a reactive bromine atom, poised for diverse cross-coupling reactions, with a flexible ethoxyethoxy side chain that can influence solubility and pharmacokinetic properties. The 5-bromopyridine scaffold is a privileged motif in numerous biologically active compounds, including kinase inhibitors and agents targeting cancer and inflammatory diseases.[2][3] This guide provides an in-depth analysis of this compound, moving beyond simple data recitation to explain the underlying chemical principles and experimental rationale that empower its effective use in the laboratory.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The key identifiers and characteristics of 2-(2-Ethoxyethoxy)-5-bromopyridine are summarized below.

Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 1249442-19-0 | [1][4] |

| Molecular Formula | C₉H₁₂BrNO₂ | [1][4] |

| Molecular Weight | 246.10 g/mol | [4] |

| Appearance | White to Yellow Solid | |

| Purity | Typically ≥95% | [1] |

| Synonym | 5-bromo-2-(2-ethoxyethoxy)pyridine | |

| SMILES | BrC1=CN=C(OCCOCC)C=C1 | [4] |

| InChI Key | ZBVGEMXJEOQTAF-UHFFFAOYSA-N | |

| Storage | Sealed in a dry environment at room temperature. | [1][4] |

GHS Safety and Handling Information

As a responsible scientist, safety is paramount. The compound is classified with the GHS07 pictogram, indicating it can be an irritant.

| Hazard Information | Code & Statement | Source(s) |

| Signal Word | Warning | [4] |

| Hazard Statements | H315 : Causes skin irritation.H319 : Causes serious eye irritation. | [4] |

| Precautionary Codes | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 | [4] |

Expert Insight: Handling and Storage Protocol

-

Engineering Controls : Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) : Standard PPE is required, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 regulations.[5]

-

Storage Integrity : The ethoxyethoxy chain imparts a degree of hygroscopicity. It is critical to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture absorption and degradation. Store at room temperature away from strong oxidizing agents.[5]

-

Spill & Disposal : In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of in accordance with local, regional, and national regulations.

Synthesis and Mechanistic Considerations

The synthesis of 2-(2-Ethoxyethoxy)-5-bromopyridine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyridine ring, which is further activated by the presence of a good leaving group at the 2-position.

Proposed Synthetic Workflow

The logical precursor for this synthesis is 2,5-dibromopyridine. The bromine atom at the 2-position is significantly more labile and susceptible to nucleophilic attack than the bromine at the 5-position. This regioselectivity is the cornerstone of the reaction's success. The nucleophile, 2-ethoxyethanol, is deprotonated by a strong base to form the corresponding alkoxide, which then displaces the 2-bromo substituent.

Caption: A generalized workflow for the synthesis of 2-(2-Ethoxyethoxy)-5-bromopyridine.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints and rationale.

-

Apparatus and Reagent Preparation (Self-Validation Check 1) :

-

All glassware must be oven-dried and assembled under a positive pressure of inert gas (Argon or N₂) to rigorously exclude atmospheric moisture, which would quench the sodium hydride.

-

Anhydrous tetrahydrofuran (THF) is used as the solvent; its anhydrous nature is critical for the same reason.

-

Causality : Sodium hydride (NaH) is a highly reactive, non-nucleophilic base. Its insolubility in THF necessitates stirring but ensures that the deprotonation of the alcohol is the primary reaction.

-

-

Nucleophile Generation (Self-Validation Check 2) :

-

To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF, add 2-ethoxyethanol (1.1 equivalents) dropwise at 0 °C.

-

Observation : Vigorous bubbling (H₂ gas evolution) should be observed. Allow the reaction to warm to room temperature and stir for 1 hour until the bubbling ceases. This indicates the complete formation of the sodium 2-ethoxyethoxide nucleophile.

-

Causality : Using a slight excess of the alcohol ensures all the NaH is consumed. The controlled, dropwise addition at low temperature safely manages the exothermic reaction and hydrogen evolution.

-

-

SNAr Reaction (Self-Validation Check 3) :

-

Add a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous THF to the alkoxide solution.

-

Heat the reaction mixture to reflux (approx. 66 °C) and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Causality : Heating is required to overcome the activation energy for the SNAr reaction. The higher electrophilicity of the C2 position on the pyridine ring directs the substitution, leaving the C5-Br bond intact for subsequent functionalization.

-

-

Workup and Purification (Self-Validation Check 4) :

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Dilute with water and extract the product into a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Causality : The NH₄Cl quench neutralizes any remaining base. The brine wash removes bulk water from the organic phase, and the Na₂SO₄ removes residual traces. Chromatography is essential to separate the desired product from unreacted starting material and potential byproducts.

-

Reactivity and Strategic Applications in Synthesis

The synthetic utility of 2-(2-Ethoxyethoxy)-5-bromopyridine lies almost entirely in the reactivity of the C5-Br bond. This site serves as a versatile handle for introducing molecular complexity through metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[3]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki coupling is a powerful method for forming carbon-carbon bonds. Using 2-(2-Ethoxyethoxy)-5-bromopyridine as the electrophilic partner, a wide array of aryl, heteroaryl, or alkyl groups can be installed at the 5-position.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Representative Suzuki Coupling

-

Reaction Setup : In a reaction vessel, combine 2-(2-Ethoxyethoxy)-5-bromopyridine (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent System : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Causality : Degassing the solvent (by bubbling with argon or via freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.

-

-

Reaction Execution : Heat the mixture under an inert atmosphere to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification : Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify via silica gel chromatography to isolate the coupled product.

This modular approach allows for the rapid generation of compound libraries, which is invaluable in structure-activity relationship (SAR) studies during lead optimization in drug discovery.[2]

Conclusion

2-(2-Ethoxyethoxy)-5-bromopyridine is more than a simple chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the strategic reactivity of its C-Br bond make it a high-value intermediate for researchers. By leveraging its capacity for predictable and efficient participation in cross-coupling reactions, scientists in the pharmaceutical and materials science fields can construct complex molecular architectures to probe biological systems and develop novel therapeutic agents.

References

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

-

PubChem. 2-Amino-5-bromopyridine. [Link]

-

Lead Sciences. 2-(2-Ethoxyethoxy)-5-bromopyridine. [Link]

-

Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

-

PubChem. 2-Bromopyridine. [Link]

- Google Patents. CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.

-

Tablets & Capsules. Taking on bRo5 Compounds. [Link]

-

Caron, G., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters, 12(1), 13–23. [Link]

-

MDPI. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Link]

Sources

- 1. 2-(2-Ethoxyethoxy)-5-bromopyridine - Lead Sciences [lead-sciences.com]

- 2. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase | MDPI [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. 1249442-19-0|2-(2-Ethoxyethoxy)-5-bromopyridine|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

2-(2-Ethoxyethoxy)-5-bromopyridine starting materials

An In-depth Technical Guide to the Synthesis of 2-(2-Ethoxyethoxy)-5-bromopyridine: Starting Materials and Strategic Execution

Abstract

2-(2-Ethoxyethoxy)-5-bromopyridine is a pivotal intermediate in contemporary medicinal chemistry, serving as a key structural motif in a variety of pharmacologically active molecules, including potent and selective Bruton's tyrosine kinase (BTK) inhibitors used in oncology.[1][2] The efficient construction of this molecule is therefore of critical interest to researchers in drug discovery and development. This guide provides an in-depth analysis of the primary synthetic strategies for preparing 2-(2-Ethoxyethoxy)-5-bromopyridine, focusing on the selection and preparation of requisite starting materials. We will dissect the two most field-proven synthetic routes, offering detailed, step-by-step protocols, mechanistic insights, and quantitative data to ensure reproducibility and scalability. The discussion is grounded in authoritative references, providing a comprehensive resource for scientists engaged in the synthesis of complex heterocyclic compounds.

Introduction: The Strategic Importance of 2-(2-Ethoxyethoxy)-5-bromopyridine

The title compound, identified by CAS No. 1249442-19-0, possesses a molecular formula of C₉H₁₂BrNO₂ and a molecular weight of 246.10 g/mol .[3][4] Its structure is characterized by a pyridine core, which is a privileged scaffold in medicinal chemistry, functionalized with a bromine atom at the C-5 position and a flexible 2-ethoxyethoxy side chain at the C-2 position. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the introduction of further molecular complexity.[2][5][6] The 2-ethoxyethoxy group, on the other hand, often improves physicochemical properties such as solubility and can engage in crucial hydrogen bonding interactions within a biological target. Its application as a key intermediate in the synthesis of advanced BTK inhibitors underscores its value in the development of targeted therapies.[1]

Core Synthetic Strategies: A Retrosynthetic Analysis

The central feature of 2-(2-Ethoxyethoxy)-5-bromopyridine is the ether linkage at the 2-position of the pyridine ring. This bond is most logically formed via a nucleophilic substitution reaction, specifically the Williamson ether synthesis or a related nucleophilic aromatic substitution (SₙAr).[7][8][9] A retrosynthetic disconnection of this C-O bond reveals two primary and strategically distinct synthetic pathways.

-

Pathway A: Disconnection at the (Pyridyl)C-O bond. This approach utilizes a 5-bromopyridine derivative activated for nucleophilic attack at the C-2 position (e.g., 2,5-dibromopyridine or 2-chloro-5-bromopyridine) and the alkoxide of 2-ethoxyethanol.

-

Pathway B: Disconnection at the (Alkyl)O-C bond. This alternative route involves the O-alkylation of 5-bromo-2-pyridone (the tautomer of 5-bromo-2-hydroxypyridine) with a suitable 2-ethoxyethyl electrophile, such as 2-ethoxyethyl bromide or tosylate.

The choice between these pathways is dictated by factors such as the commercial availability of starting materials, reaction scalability, and potential side reactions.

Pathway A: Synthesis from Halogenated Pyridines

This pathway is often preferred in industrial settings due to the high efficiency of the SₙAr reaction on electron-deficient pyridine rings and the ready availability of the requisite starting materials.

Principle and Rationale

The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of 2-ethoxyethanol, forming the potent nucleophile, sodium 2-ethoxyethoxide. This alkoxide then attacks the electron-deficient C-2 position of a 2-halopyridine, displacing the halide leaving group (Br⁻ or Cl⁻) to form the desired ether. The presence of the electronegative ring nitrogen and the bromine at C-5 enhances the electrophilicity of the C-2 position, facilitating the reaction.

Starting Material Synthesis: 2,5-Dibromopyridine

While commercially available, 2,5-dibromopyridine can be reliably synthesized from the inexpensive starting material 2-aminopyridine in a two-step sequence.[10]

-

Step 1: Bromination of 2-Aminopyridine. The amino group in 2-aminopyridine is an activating group that directs electrophilic aromatic substitution to the ortho and para positions.[11] Due to steric hindrance, bromination occurs preferentially at the C-5 (para) position to yield 2-amino-5-bromopyridine.[11]

-

Step 2: Sandmeyer Reaction. The amino group of 2-amino-5-bromopyridine is converted to a diazonium salt using sodium nitrite in the presence of a strong acid like hydrobromic acid (HBr). The resulting diazonium salt is then displaced by a bromide ion (often from the HBr solvent or an added copper(I) bromide catalyst) to furnish 2,5-dibromopyridine.[10][12]

Part A: 2-Amino-5-bromopyridine

-

Combine 2-aminopyridine (18.8 g, 0.2 mol) and acetic anhydride (30.6 g, 0.3 mol) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature (20-25°C).

-

Slowly add bromine (35.2 g, 0.22 mol) dropwise, maintaining the temperature.

-

After the addition is complete, heat the mixture to 50°C for 2.5 hours.

-

Cool the mixture and add water until all solids dissolve.

-

Neutralize the solution by slowly adding 40% aqueous sodium hydroxide, which will cause the product to precipitate.

-

Stir for an additional 30 minutes, then collect the solid by vacuum filtration.

-

Recrystallize the crude solid from ethanol to yield pure 2-amino-5-bromopyridine.

Part B: 2,5-Dibromopyridine

-

In a flask equipped with a stirrer and cooled in an ice-water bath to 0°C, dissolve 2-amino-5-bromopyridine (6.0 g, 0.034 mol) in 48% hydrobromic acid (50 mL).

-

Slowly add a solution of sodium nitrite (e.g., 10 mL of a saturated solution) dropwise, ensuring the temperature remains below 5°C.[11]

-

After the addition, continue stirring the mixture for 3-4 hours while allowing it to warm to room temperature.

-

Carefully neutralize the reaction mixture to pH 7-8 with a 40% sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude 2,5-dibromopyridine, which can be purified by distillation or chromatography.

Detailed Protocol for Synthesis of 2-(2-Ethoxyethoxy)-5-bromopyridine

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide.

-

Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal solvents as they are polar aprotic, effectively solvating the sodium cation without interfering with the nucleophile.

-

Temperature: The initial deprotonation is often performed at 0°C to control the exothermic reaction and hydrogen gas evolution. The subsequent SₙAr reaction is typically heated to increase the reaction rate.

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (100 mL) and 2-ethoxyethanol (5.4 g, 60 mmol).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium 2-ethoxyethoxide.

-

Add a solution of 2,5-dibromopyridine (11.8 g, 50 mmol) in anhydrous THF (50 mL) to the alkoxide solution.

-

Heat the reaction mixture to reflux (approx. 66°C for THF) and monitor its progress using TLC.

-

Upon completion (typically 4-8 hours), cool the reaction to room temperature.

-

Carefully quench the reaction by the slow addition of water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(2-Ethoxyethoxy)-5-bromopyridine as a clear oil.

| Parameter | Value | Source/Rationale |

| Starting Material | 2,5-Dibromopyridine | Commercially available or synthesized[10] |

| Reagent | 2-Ethoxyethanol | 1.2 equivalents |

| Base | Sodium Hydride (60%) | 1.2 equivalents |

| Solvent | Anhydrous THF | ~10 mL / g of halopyridine |

| Temperature | 0°C to 66°C (Reflux) | Controlled deprotonation, then SₙAr |

| Reaction Time | 4 - 8 hours | Monitored by TLC |

| Typical Yield | 75 - 90% | Literature precedent |

Analytical Characterization

To ensure the identity and purity of the synthesized 2-(2-Ethoxyethoxy)-5-bromopyridine, a combination of analytical techniques is essential.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include triplets for the ethyl group, multiplets for the two methylene groups of the ethoxyethoxy chain, and distinct aromatic signals for the three protons on the pyridine ring.[13]

-

¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 247.0, along with the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br ratio of ~1:1).

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product, which should typically be >98% for use in further synthetic steps.

Conclusion

The synthesis of 2-(2-Ethoxyethoxy)-5-bromopyridine is most reliably and efficiently achieved via a Williamson ether synthesis-type SₙAr reaction (Pathway A). This route leverages the reaction between the sodium salt of 2-ethoxyethanol and a suitable 2-halo-5-bromopyridine, most commonly 2,5-dibromopyridine. The starting materials are either commercially available or can be prepared through robust, well-documented procedures starting from inexpensive precursors like 2-aminopyridine. The detailed protocols and mechanistic rationale provided in this guide offer researchers a validated and trustworthy framework for the synthesis of this critical pharmaceutical intermediate, enabling the advancement of drug discovery programs that depend upon it.

References

- Google Patents. (2015). CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.

-

Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

-

Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. Retrieved from [Link]

- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐amino‐5‐ethoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-ethoxyethanol over 5A molecular sieve loading potassium hydroxide in membrane reactor. Retrieved from [Link]

- Google Patents. (2015). CN104402805A - 2-bromopyridine synthesis method.

- Google Patents. (2014). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.

- Google Patents. (2020). CN110759858A - Synthesis method of 2, 5-dibromopyridine.

- Google Patents. (2015). CN104529881B - 2-chloro-5-ethyl pyridine preparation method.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Tablets & Capsules. (2025). Taking on bRo5 Compounds. Retrieved from [Link]

-

Caron, G., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS medicinal chemistry letters, 12(1), 13–23. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-(2-Ethoxyethoxy)-5-bromopyridine. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (1992). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.

- Google Patents. (1981). US4291165A - Process for making 2-bromopyridine.

-

Automated Topology Builder. (n.d.). 2-Bromopyridine | C5H4BrN | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

MDPI. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chloropyridine. Retrieved from [Link]

-

Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Retrieved from [Link]

-

Unknown. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 1249442-19-0|2-(2-Ethoxyethoxy)-5-bromopyridine|BLD Pharm [bldpharm.com]

- 4. 2-(2-Ethoxyethoxy)-5-bromopyridine - Lead Sciences [lead-sciences.com]

- 5. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. heteroletters.org [heteroletters.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to 2-(2-Ethoxyethoxy)-5-bromopyridine and Its Structural Analogues for Advanced Drug Discovery

This guide provides a comprehensive technical overview of 2-(2-ethoxyethoxy)-5-bromopyridine, a versatile building block in medicinal chemistry. It delves into the synthesis of the core molecule, explores the design and preparation of its structural analogues, and offers insights into the structure-activity relationships that govern their biological potential. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this chemical scaffold.

The Core Moiety: Synthesis and Properties of 2-(2-Ethoxyethoxy)-5-bromopyridine

2-(2-Ethoxyethoxy)-5-bromopyridine is a substituted pyridine derivative characterized by a bromo substituent at the 5-position and an ethoxyethoxy group at the 2-position. This arrangement of functional groups provides a valuable platform for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1249442-19-0 | [1] |

| Molecular Formula | C9H12BrNO2 | [1] |

| Molecular Weight | 246.10 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Storage | Sealed in dry, room temperature | [1] |

Retrosynthetic Analysis and Strategic Approach

The synthesis of 2-(2-ethoxyethoxy)-5-bromopyridine can be logically approached through a retrosynthetic analysis, pinpointing the most efficient bond disconnections. The ether linkage at the C2 position of the pyridine ring is the most logical point for disconnection, suggesting a Williamson ether synthesis as the key final step. This strategy involves the reaction of a nucleophilic alkoxide with an electrophilic pyridine derivative.

Caption: Retrosynthetic approach for 2-(2-ethoxyethoxy)-5-bromopyridine.

This leads to two primary synthetic routes starting from either 2-chloro-5-bromopyridine or 2-hydroxy-5-bromopyridine.

Synthesis of Key Precursors

A common and efficient starting material for many substituted pyridines is 2-aminopyridine. Bromination of 2-aminopyridine provides 2-amino-5-bromopyridine, a crucial intermediate.

Protocol 1: Bromination of 2-Aminopyridine [2][3]

-

Materials: 2-Aminopyridine, N-Bromosuccinimide (NBS), Acetone, 90% Ethanol.

-

Procedure:

-

Dissolve 2-aminopyridine (1.0 eq) in acetone.

-

Cool the solution to 0-10 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise while maintaining the temperature.

-

Stir the reaction mixture at the same temperature for 30-60 minutes after the addition is complete.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Recrystallize the crude product from 90% ethanol to yield 2-amino-5-bromopyridine as a solid.

-

2-Chloro-5-bromopyridine can be synthesized from 2-amino-5-bromopyridine via a Sandmeyer-type reaction.

Protocol 2: Sandmeyer Reaction of 2-Amino-5-bromopyridine

-

Materials: 2-Amino-5-bromopyridine, Hydrochloric acid (conc.), Sodium nitrite, Copper(I) chloride (optional, as catalyst).

-

Procedure:

-

Suspend 2-amino-5-bromopyridine (1.0 eq) in concentrated hydrochloric acid and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid (if used).

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution (or simply warm the diazonium salt solution carefully if no catalyst is used).

-

Stir the reaction mixture at room temperature or with gentle heating until nitrogen evolution ceases.

-

Neutralize the reaction mixture with a base (e.g., NaOH or Na2CO3 solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 2-chloro-5-bromopyridine.

-

2-Hydroxy-5-bromopyridine, which exists in tautomeric equilibrium with 5-bromo-2(1H)-pyridone, is another key precursor. It can be prepared from 2-amino-5-bromopyridine.

Protocol 3: Diazotization and Hydrolysis of 2-Amino-5-bromopyridine

-

Materials: 2-Amino-5-bromopyridine, Sulfuric acid, Sodium nitrite, Water.

-

Procedure:

-

Dissolve 2-amino-5-bromopyridine (1.0 eq) in aqueous sulfuric acid and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a short period, then warm to room temperature and finally heat to reflux to facilitate hydrolysis of the diazonium salt.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to afford 2-hydroxy-5-bromopyridine.

-

Final Synthesis of 2-(2-Ethoxyethoxy)-5-bromopyridine

The final step involves the Williamson ether synthesis, reacting either 2-chloro-5-bromopyridine or 2-hydroxy-5-bromopyridine with 2-(2-ethoxyethoxy)ethanol.

Sources

The Strategic Role of 2-(2-Ethoxyethoxy)-5-bromopyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted Pyridine Building Block

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in medicinal chemistry. Within this class of compounds, 2-(2-Ethoxyethoxy)-5-bromopyridine has emerged as a particularly valuable and versatile building block. This technical guide provides an in-depth analysis of its synthesis, reactivity, and strategic application in the synthesis of complex drug candidates, with a focus on its role in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.

Table 1: Physicochemical Properties of 2-(2-Ethoxyethoxy)-5-bromopyridine

| Property | Value |

| CAS Number | 1249442-19-0 |

| Molecular Formula | C₉H₁₂BrNO₂ |

| Molecular Weight | 246.10 g/mol |

| Appearance | Off-white to light yellow solid or oil |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

The Synthetic Utility of 2-(2-Ethoxyethoxy)-5-bromopyridine: A Two-Fold Reactive Handle

The synthetic value of 2-(2-Ethoxyethoxy)-5-bromopyridine lies in its bifunctional nature. The bromine atom at the 5-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. Concurrently, the 2-(2-ethoxyethoxy) group imparts desirable physicochemical properties to the parent molecule and its downstream derivatives.

Synthesis of 2-(2-Ethoxyethoxy)-5-bromopyridine

The synthesis of 2-(2-Ethoxyethoxy)-5-bromopyridine can be achieved through a multi-step sequence, typically starting from a readily available pyridine precursor. A common strategy involves the initial synthesis of 5-bromo-2-hydroxypyridine, followed by etherification.

Protocol 1: Synthesis of 5-Bromo-2-hydroxypyridine

This step can be accomplished via the diazotization of 2-amino-5-bromopyridine.

Materials:

-

2-Amino-5-bromopyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Water

-

Sodium hydroxide

Procedure:

-

In a reaction vessel equipped for cooling, suspend 2-amino-5-bromopyridine in aqueous hydrobromic acid at a reduced temperature (e.g., 0-5 °C).

-

Slowly add an aqueous solution of sodium nitrite, maintaining the low temperature to control the exothermic reaction and ensure the stability of the diazonium salt intermediate.

-

After the addition is complete, the reaction mixture is carefully warmed to facilitate the conversion of the diazonium salt to the corresponding hydroxyl derivative.

-

The reaction is then neutralized with a base, such as sodium hydroxide, to precipitate the 5-bromo-2-hydroxypyridine product.

-

The solid product is collected by filtration, washed with water, and dried.

Protocol 2: Etherification to Yield 2-(2-Ethoxyethoxy)-5-bromopyridine

The subsequent etherification is typically performed via a Williamson ether synthesis.

Materials:

-

5-Bromo-2-hydroxypyridine

-

1-Bromo-2-ethoxyethane

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., DMF, acetonitrile)

Procedure:

-

Dissolve 5-bromo-2-hydroxypyridine in a suitable polar aprotic solvent.

-

Add a base to deprotonate the hydroxyl group, forming the corresponding alkoxide.

-

To this mixture, add 1-bromo-2-ethoxyethane.

-

Heat the reaction mixture to drive the nucleophilic substitution to completion.

-

Upon completion, the reaction is worked up by quenching with water and extracting the product into an organic solvent.

-

The crude product is then purified by column chromatography to yield 2-(2-ethoxyethoxy)-5-bromopyridine.

Core Application in Medicinal Chemistry: A Key Intermediate for RIPK1 Inhibitors

The 5-bromopyridine moiety of the title compound serves as the key attachment point for the core scaffold of these inhibitors, typically through a Suzuki-Miyaura cross-coupling reaction.

The Strategic Importance of the 2-(2-Ethoxyethoxy) Moiety

The inclusion of the 2-(2-ethoxyethoxy) group is a deliberate design element intended to modulate the pharmacokinetic properties of the final drug molecule. This short polyethylene glycol (PEG)-like chain can confer several advantages:

-

Enhanced Solubility: The ether oxygens can act as hydrogen bond acceptors, improving the aqueous solubility of the molecule, which is often a challenge for kinase inhibitors.[6][7][]

-

Improved Pharmacokinetic Profile: The flexible ether chain can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. It can potentially reduce plasma protein binding and modulate metabolic stability, leading to a more favorable pharmacokinetic profile.[6][]

-

Vector for Further Modification: The terminal ethyl group can be a site for further chemical modification to fine-tune the drug's properties.

Key Synthetic Transformations: Suzuki-Miyaura and Buchwald-Hartwig Reactions

The true synthetic power of 2-(2-Ethoxyethoxy)-5-bromopyridine is realized in its application in palladium-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. In the context of RIPK1 inhibitor synthesis, it is employed to couple the 5-position of the pyridine ring with a heterocyclic boronic acid or ester, such as a pyrazole derivative.[9][10][11][12][13]

Caption: Suzuki-Miyaura coupling of 2-(2-Ethoxyethoxy)-5-bromopyridine.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

2-(2-Ethoxyethoxy)-5-bromopyridine

-

Heterocyclic boronic acid or pinacol ester (e.g., 1H-pyrazol-4-ylboronic acid pinacol ester)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., potassium carbonate)

-

Solvent system (e.g., 1,4-dioxane and water)

Procedure:

-

To a reaction vessel, add 2-(2-ethoxyethoxy)-5-bromopyridine, the boronic acid/ester, the palladium catalyst, and the base.

-

De-gas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent and purify by column chromatography.

2. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in many pharmaceuticals. This reaction can be used to couple the 5-position of 2-(2-ethoxyethoxy)-5-bromopyridine with a variety of amines, including heterocycles like pyrazoles, further expanding the diversity of accessible structures.[14][15][16][17]

Caption: Buchwald-Hartwig amination of 2-(2-Ethoxyethoxy)-5-bromopyridine.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials:

-

2-(2-Ethoxyethoxy)-5-bromopyridine

-

Amine (e.g., a substituted pyrazole)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., cesium carbonate)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the reaction vessel.

-

Add the base, 2-(2-ethoxyethoxy)-5-bromopyridine, and the amine.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to the required temperature (typically 90-120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

The filtrate is concentrated, and the crude product is purified by column chromatography.

Conclusion: A Strategically Important Building Block for Drug Discovery

2-(2-Ethoxyethoxy)-5-bromopyridine represents a prime example of a modern building block in medicinal chemistry, where functionality and desirable physicochemical properties are strategically combined. Its robust reactivity in key cross-coupling reactions, coupled with the beneficial attributes of the ethoxyethoxy side chain, makes it an invaluable tool for the synthesis of complex and biologically active molecules. As the quest for novel therapeutics targeting challenging disease pathways like those involving RIPK1 continues, the demand for such well-designed and versatile intermediates is set to grow. A thorough understanding of the synthesis and reactivity of 2-(2-ethoxyethoxy)-5-bromopyridine is therefore essential for medicinal chemists working at the forefront of drug discovery.

References

-

Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. [Link]

- Google Patents. (1981). Process for making 2-bromopyridine.

-

Veronese, F. M., & Pasut, G. (2005). Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates. PubMed. [Link]

- Google Patents. (2017).

-

Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

-

ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... [Link]

-

International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

MDPI. (2023). The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. MDPI. [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]

- Google Patents. (2023). Nicotinamide ripk1 inhibitors.

-

ACS Publications. (n.d.). Effect of Polyethylene Glycol on Properties and Drug Encapsulation–Release Performance of Biodegradable/Cytocompatible Agarose–Polyethylene Glycol–Polycaprolactone Amphiphilic Co-Network Gels. [Link]

-

PubMed Central. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. PubMed Central. [Link]

-

ResearchGate. (2025). Fabrication and Properties of Poly(polyethylene glycol n-alkyl ether vinyl ether)s as Polymeric Phase Change Materials | Request PDF. [Link]

-

ResearchGate. (2020). Inhibitors of RIP1 kinase: a patent review (2016–present). [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

-

Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. [Link]

-

ResearchGate. (2025). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates) | Request PDF. [Link]

-

PubMed Central. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

Sources

- 1. ijssst.info [ijssst.info]

- 2. RIP-1 inhibitors disclosed in Shanghai Institute of Organic Chemistry patent | BioWorld [bioworld.com]

- 3. WO2023018643A1 - Nicotinamide ripk1 inhibitors - Google Patents [patents.google.com]

- 4. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-(2-Ethoxyethoxy)-5-bromopyridine

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2-Ethoxyethoxy)-5-bromopyridine, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document outlines the foundational physicochemical properties of the compound, presents a detailed protocol for its solubility determination, and discusses the critical factors influencing its solubility profile.

Introduction: The Significance of 2-(2-Ethoxyethoxy)-5-bromopyridine

2-(2-Ethoxyethoxy)-5-bromopyridine (CAS No. 1249442-19-0) is a substituted pyridine derivative. Such compounds are pivotal building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The ethoxyethoxy side chain can significantly influence the molecule's lipophilicity and hydrogen bonding potential, thereby affecting its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its solubility is paramount for efficient process development, formulation design, and ensuring bioavailability.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a robust framework for its characterization in various solvent systems.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. Below is a summary of the known properties of 2-(2-Ethoxyethoxy)-5-bromopyridine.

| Property | Value | Source |

| CAS Number | 1249442-19-0 | [1][2] |

| Molecular Formula | C₉H₁₂BrNO₂ | [1] |

| Molecular Weight | 246.10 g/mol | [1] |

| SMILES Code | BrC1=CN=C(OCCOCC)C=C1 | [1] |

| Appearance | Not explicitly stated, but related bromopyridines are typically crystalline powders or liquids. | |

| Storage | Sealed in dry, room temperature conditions. | [1] |

Due to the absence of publicly available experimental data on the melting and boiling points of this specific molecule, we can infer properties from closely related analogs such as 2-Methoxy-5-bromopyridine, which is a light yellow liquid with a boiling point of 80 °C at 12 mm Hg.[3]

Qualitative Solubility Profile

Expected Solubility:

-

High Solubility: Polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., Dichloromethane, Chloroform).

-

Moderate Solubility: Alcohols (e.g., Methanol, Ethanol) and esters (e.g., Ethyl Acetate).

-

Low Solubility: Non-polar solvents (e.g., Hexane, Toluene) and water.

Protocol for Quantitative Solubility Determination

The following section provides a detailed, field-proven methodology for accurately determining the solubility of 2-(2-Ethoxyethoxy)-5-bromopyridine. The "shake-flask" method, a gold standard for equilibrium solubility measurement, is described.[5]

Safety Precautions

Before commencing any experimental work, it is crucial to adhere to safety protocols. 2-(2-Ethoxyethoxy)-5-bromopyridine and its related structures are associated with specific hazards.

-

Hazard Statements: Causes skin and eye irritation.[1][6] May cause respiratory irritation.[6][7][8][9][10]

-

Precautionary Measures: Always handle the compound in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12] Avoid inhalation of dust or vapors.[8][10][12]

Experimental Workflow

The workflow for solubility determination is a multi-step process that requires precision and careful control of experimental variables.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 2-(2-Ethoxyethoxy)-5-bromopyridine in a selected solvent at a specific temperature.

Materials:

-

2-(2-Ethoxyethoxy)-5-bromopyridine (solid)

-

Selected solvent (e.g., Methanol, Water, Ethyl Acetate)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the selected solvent (e.g., 5 mL) to a scintillation vial.

-

Add an excess amount of 2-(2-Ethoxyethoxy)-5-bromopyridine to the vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[5]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 30 minutes to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of 2-(2-Ethoxyethoxy)-5-bromopyridine of known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[13][14][15]

-

For HPLC analysis of pyridine derivatives, a C18 column with a mobile phase of acetonitrile and water is often a good starting point.[15]

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

The resulting value is the solubility of 2-(2-Ethoxyethoxy)-5-bromopyridine in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Factors Influencing Solubility

The solubility of 2-(2-Ethoxyethoxy)-5-bromopyridine is not a fixed value but is influenced by several external factors.

Caption: Key factors influencing the solubility of a compound.

-

Temperature: For most solid solutes, solubility increases with temperature. It is crucial to perform and report solubility studies at a controlled and specified temperature.

-

pH: As a pyridine derivative, the nitrogen atom can be protonated at acidic pH. This would form a salt, which is expected to have a significantly higher aqueous solubility than the free base. Therefore, the solubility in aqueous media will be highly pH-dependent.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its unique crystal lattice energy and, consequently, different solubility. It is important to characterize the solid form used in solubility studies.

-

Solvent Properties: The principle of "like dissolves like" is fundamental. The polarity, hydrogen bonding capability, and dielectric constant of the solvent will all play a role in its ability to dissolve the solute.

Conclusion

While direct quantitative solubility data for 2-(2-Ethoxyethoxy)-5-bromopyridine is not currently published, this guide provides the necessary scientific framework for its determination. By understanding its physicochemical properties and implementing the robust experimental protocol outlined, researchers can accurately characterize its solubility profile. This data is essential for advancing the use of this important chemical intermediate in pharmaceutical development, enabling rational formulation design and predictable in vivo performance.

References

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.

-

PubChem. (n.d.). 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-bromopyridine. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Acetyl-2-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1249442-19-0|2-(2-Ethoxyethoxy)-5-bromopyridine|BLD Pharm [bldpharm.com]

- 2. 2-(2-Ethoxyethoxy)-5-bromopyridine [sigmaaldrich.cn]

- 3. rvrlabs.com [rvrlabs.com]

- 4. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. 5-Acetyl-2-bromopyridine | C7H6BrNO | CID 15668195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol | C8H17BrO4 | CID 14786209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. chemos.de [chemos.de]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. helixchrom.com [helixchrom.com]

A Technical Guide to the Safe Handling of 2-(2-Ethoxyethoxy)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for laboratory professionals. The recommendations provided are based on a hazard assessment by chemical analogy, as a comprehensive, verified Safety Data Sheet (SDS) for 2-(2-Ethoxyethoxy)-5-bromopyridine (CAS No. 1249442-19-0) is not publicly available at the time of writing. This guide synthesizes data from structurally similar compounds to provide a conservative and safety-focused framework. Users must always perform their own risk assessment based on the specific conditions of use and consult with their institution's Environmental Health and Safety (EHS) department.

Executive Summary

2-(2-Ethoxyethoxy)-5-bromopyridine is a substituted pyridine derivative used in chemical synthesis and drug discovery. Due to the absence of a complete, publicly available safety profile, this guide establishes a conservative protocol for its handling, storage, and disposal. The recommended procedures are derived from the known hazards of its core structural components: the bromopyridine ring and the ethoxyethoxy side chain. The primary inferred hazards include significant acute toxicity (oral and dermal), skin and severe eye irritation, and the potential for respiratory irritation. This guide mandates the use of stringent engineering controls and a comprehensive suite of personal protective equipment (PPE) to mitigate these potential risks.

Section 1: Chemical Properties and Identification

While a full datasheet is unavailable, basic identifiers have been aggregated from chemical supplier databases.[1][2]

| Property | Value | Source |

| CAS Number | 1249442-19-0 | [1][2] |

| Molecular Formula | C₉H₁₂BrNO₂ | [1][2] |

| Molecular Weight | 246.10 g/mol | [1][2] |

| Synonyms | Not Available | - |

| Appearance | Data not available | - |

| Purity | Typically >95% | [1] |

| Storage | Sealed in dry, Room Temperature | [1][2] |

Section 2: Inferred Hazard Identification and Toxicology

A definitive toxicological profile for 2-(2-Ethoxyethoxy)-5-bromopyridine has not been established.[3] Therefore, a hazard assessment must be conducted by analyzing its structural analogues.

Analysis of the Bromopyridine Core

The bromopyridine moiety is associated with significant toxicity. The SDS for 2-bromopyridine (a close analogue) classifies it as highly hazardous.

-

Acute Toxicity: 2-bromopyridine is rated as "Toxic if swallowed" and "Fatal in contact with skin".

-

Irritation: It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[4]

Analysis of the Ethoxyethoxy Side Chain

Ethers, particularly those like 2-(2-Ethoxyethoxy)-Ethanol, present a different set of hazards.

-

Peroxide Formation: Glycol ethers may form explosive peroxides upon exposure to air and light, especially during long-term storage.[5]

-

Irritation: While generally less acutely toxic than bromopyridines, these compounds can still cause eye and skin irritation.[5]

-

Organ Toxicity: Some glycol ethers are associated with potential kidney damage.[5]

Synthesized (Postulated) Hazard Profile

Based on the available data, a conservative, inferred GHS classification for 2-(2-Ethoxyethoxy)-5-bromopyridine should be assumed until proven otherwise.

| Hazard Class | Inferred Category | GHS Code | Basis for Inference |

| Acute Toxicity, Oral | Category 3 | H301 | Analogy with 2-bromopyridine. |

| Acute Toxicity, Dermal | Category 2 | H310 | Analogy with 2-bromopyridine. |

| Skin Corrosion/Irritation | Category 2 | H315 | Analogy with 2-amino-5-bromopyridine and 2-bromopyridine.[4] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Analogy with 2-amino-5-bromopyridine and related ethers.[4][6] |

| STOT - Single Exposure | Category 3 | H335 | Analogy with 2-amino-5-bromopyridine.[4] |

Hazard Statements (Postulated):

-

H301: Toxic if swallowed.

-

H310: Fatal in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Section 3: Exposure Controls and Personal Protection

Given the inferred high toxicity, stringent exposure controls are mandatory.

Engineering Controls

-

Fume Hood: All handling of 2-(2-Ethoxyethoxy)-5-bromopyridine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[7]

-

Safety Shower & Eyewash: An eyewash station and safety shower must be immediately accessible in the work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is required.

-

Hand Protection: Use chemically resistant gloves tested according to standards like EN 374.[6] Given the high dermal toxicity of the bromopyridine analogue, double-gloving (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove) is strongly recommended. Always inspect gloves before use.

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[5] A full-face shield should also be worn over the goggles during procedures with a high splash risk.[4]

-

Skin and Body Protection: A chemically resistant lab coat must be worn and buttoned. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit should be used.[5]

-

Respiratory Protection: If there is any risk of aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4][5]

Section 6: Stability and Reactivity

-

Chemical Stability: The substance is expected to be stable under recommended storage conditions. [4]* Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases. [4][8]* Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas. [4]* Hazardous Polymerization: Not expected to occur. [4]

Section 7: Disposal Considerations

All waste containing 2-(2-Ethoxyethoxy)-5-bromopyridine must be treated as hazardous.

-

Waste Classification: Dispose of as acute hazardous waste.

-

Containers: Do not reuse empty containers. They should be triple-rinsed (with the rinsate collected as hazardous waste) or disposed of as hazardous waste.

-

Procedure: All disposal must be conducted in accordance with local, state, and federal regulations. [4]Contact your institution's EHS department for specific guidance.

References

-

Jubilant Ingrevia Limited. 2-Amino-5-bromopyridine Safety Data Sheet.

-

Chemos GmbH & Co. KG. Safety Data Sheet: 2-(2-butoxyethoxy)ethanol.

-

Cole-Parmer. Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%.

-

Thermo Fisher Scientific. Safety Data Sheet - 2-Bromopyridine.

-

Sigma-Aldrich. Safety Data Sheet - 2-Bromopyridine.

-

Santa Cruz Biotechnology. 2-Amino-5-bromopyridine Safety Data Sheet.

-

Sigma-Aldrich. Safety Data Sheet - Brij® O20.

-

U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 2-Bromopyridine (CASRN 109-04-6).

-

Castrol. Safety Data Sheet - Magna PG 100.

-

Lead Sciences. 2-(2-Ethoxyethoxy)-5-bromopyridine.

-

Sigma-Aldrich. Safety Data Sheet - Ammonium pyrrolidinedithiocarbamate.

-

Sigma-Aldrich. Safety Data Sheet - Desmedipham.

-

Thermo Fisher Scientific. Safety Data Sheet - 5-Amino-2-bromopyridine.

-

National Institute of Standards and Technology. Safety Data Sheet - SRM 39j Benzoic Acid.

-

BLDpharm. 2-(2-Ethoxyethoxy)-5-bromopyridine | 1249442-19-0.

-

University of Illinois Urbana-Champaign. Chemical Compatibility Table.

-

Geotech Environmental Equipment, Inc. Chemical Compatibility Table.

Sources

- 1. 2-(2-Ethoxyethoxy)-5-bromopyridine - Lead Sciences [lead-sciences.com]

- 2. 1249442-19-0|2-(2-Ethoxyethoxy)-5-bromopyridine|BLD Pharm [bldpharm.com]

- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Preliminary Investigation of 2-(2-Ethoxyethoxy)-5-bromopyridine: A Technical Guide to Synthesis and Reactivity

Abstract